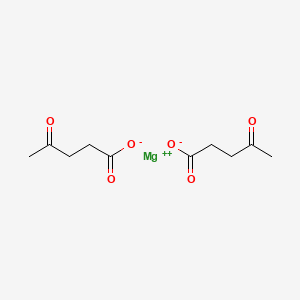
Magnesium levulinate
Cat. No. B1251518
Key on ui cas rn:
58505-81-0
M. Wt: 254.52 g/mol
InChI Key: RECCGACJWKEPOU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08362306B2
Procedure details


In another experiment, the feasibility of the decomposition of the magnesium salt of levulinic acid was assessed using thermogravimetric analysis (TGA). Levulinic acid was neutralized using magnesium hydroxide to produce magnesium levulinate which was dried in an oven. Experiments were conducted using a TA Instruments Q500 TGA. Approximately 5 mg samples were loaded onto platinum pans as very thin layers.
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[OH-].[Mg+2:10].[OH-]>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[Mg+2:10].[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5] |f:1.2.3,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
magnesium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)C)(=O)[O-].[Mg+2].C(CCC(=O)C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
